3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-6-3-2-5-10(11)12-13(18)17-14(16-12)7-4-8-15-9-14/h2-3,5-6,15H,4,7-9H2,1H3,(H,17,18) |
InChI Key |
NCEWPWBEBLCSOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCCNC3)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves multiple steps. One of the key intermediates in its synthesis is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. The synthetic route includes catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of the compound can be optimized through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can lead to the formation of carboxylic acids or alcohols, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is with a molecular weight of approximately 259.30 g/mol. Its spirocyclic structure incorporates multiple nitrogen atoms, which contributes to its reactivity and interaction with biological targets. The presence of the methoxy group enhances its solubility and potential biological interactions.
Chemistry
In the field of chemistry, 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions typical of spiro compounds, making it valuable for developing new materials and pharmaceuticals.
Biology
The compound has been studied for its interactions with biological targets such as enzymes and receptors. Its mechanism of action involves fitting into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, including:
-
Antimicrobial Activity : Research indicates significant antimicrobial properties against various pathogens. The compound's modifications at specific positions enhance its antibacterial activity.
Compound Antimicrobial Activity (Zone of Inhibition in mm) Control 0 Compound A 12 Compound B 15 This compound 18 - Anticancer Activity : Preliminary studies show that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. The mechanism appears to involve activating caspases and downregulating anti-apoptotic proteins.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic effects, particularly in treating neurological disorders and cancer. Its unique structural features contribute to its pharmacological properties:
- Neurological Disorders : The compound's interaction with specific receptors may provide insights into developing treatments for conditions such as depression or anxiety.
- Cancer Treatment : The anticancer properties have been explored in vitro against various cancer cell lines, indicating promising results in selective toxicity towards cancer cells while sparing normal cells.
Case Studies
Several studies have highlighted the effectiveness of triazaspiro compounds similar to this compound:
- Antimicrobial Studies : A comparative study evaluated different derivatives of triazaspiro compounds against common bacterial strains like Escherichia coli and Pseudomonas aeruginosa, demonstrating enhanced activity with specific substitutions on the phenyl ring.
- Anticancer Research : Another study focused on the compound's ability to inhibit cell proliferation in human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated IC50 values ranging from 1.9–7.52 μg/mL for various derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it acts as an ACC inhibitor, interrupting lipid biosynthesis in insects . This makes it effective against piercing-sucking insects like aphids, mites, and whiteflies. The compound is systemic, meaning it can be transported throughout the plant, providing comprehensive protection .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 2-methoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to analogs with 4-methylphenyl () or halogenated phenyl groups (). Spirotetramat () includes a hydroxyl group and a methoxy substituent, critical for its pesticidal activity as an enol metabolite. In contrast, the target compound lacks these groups, suggesting divergent biological pathways.
Heteroatom Arrangements :
Ring Puckering and Conformation :
Pharmacological and Agrochemical Relevance
- Spirotetramat () is a systemic insecticide targeting lipid biosynthesis. Its enol metabolite is non-fat-soluble, limiting bioaccumulation. The target compound’s lack of hydroxyl/methoxy groups may reduce pesticidal activity but improve pharmacokinetics in other applications.
- HBK Series (): Piperazine derivatives with 2-methoxyphenyl groups (e.g., HBK14–HBK19) show CNS activity, suggesting that the target compound’s spirocyclic framework could be optimized for neurological targets.
Biological Activity
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that has attracted attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.30 g/mol. The compound features a spirocyclic structure that includes three nitrogen atoms within a triazine framework, contributing to its biological reactivity and interaction with various biological targets .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as D2 dopamine receptor antagonists. This property is crucial for developing treatments for psychiatric conditions such as anxiety and depression .
Key Biological Activities:
- Dopamine Receptor Modulation: The compound's ability to act on dopamine receptors suggests potential applications in neuropharmacology .
- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess such properties .
- Cardioprotective Effects: Recent studies have explored its role in inhibiting mitochondrial permeability transition pore (mPTP) opening, which is linked to myocardial infarction treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound has been explored in various studies. The presence of the methoxy group on the phenyl ring may enhance solubility and bioavailability compared to other compounds lacking such modifications .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Chlorophenyl group and sulfonyl moiety | Potential D2 antagonist |
| 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amines | Multiple nitrogen atoms in a spiro framework | Diverse biological activity |
| 4-Methyl-9-methylene-6-phenyltosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-one | Spiro structure with phenyl and methyl substitutions | Antimicrobial properties |
This table illustrates the diversity in structural features among related compounds and their respective biological activities .
Study on mPTP Inhibitory Activity
A study published in the Journal of Medicinal Chemistry highlighted the discovery of novel triazaspiro derivatives targeting mPTP for myocardial infarction treatment. These compounds showed significant cardioprotective effects by reducing apoptotic rates during reperfusion . Although not directly studying this compound, it underscores the relevance of its structural class in cardiovascular applications.
Neuropharmacological Studies
Another study investigated the effects of similar compounds on neurotransmitter systems related to anxiety and depression treatments. The findings suggested that these compounds could modulate neurotransmitter activity effectively . This supports the hypothesis that this compound may have therapeutic potential in treating psychological disorders.
Q & A
Basic Question: What are the conventional synthetic routes for synthesizing 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one?
Answer: The synthesis typically involves multi-step routes, including:
- Tosylation and cyclization : Reacting precursor amines with tosyl chloride under basic conditions (e.g., pyridine) to form spirocyclic intermediates .
- Substituent introduction : Coupling 2-methoxyphenyl groups via Suzuki-Miyaura or Ullmann reactions under palladium catalysis .
- Optimization parameters : Solvent selection (e.g., DMF or THF), temperature control (60–120°C), and stoichiometric ratios (amine:electrophile = 1:1.2) to maximize yield (typically 40–65%) .
Advanced Question: How can microwave-assisted synthesis improve efficiency in spirocyclic compound preparation?
Answer: Microwave irradiation significantly reduces reaction times (e.g., from 24 hours to 30 minutes) and enhances yields (by 15–20%) by accelerating cyclization steps. Key parameters include:
- Power settings : 1600W magnetron systems for rapid heating .
- Temperature control : Maintaining 120–150°C to avoid decomposition .
- Solvent optimization : Using polar solvents like ethanol or DMSO to enhance microwave absorption .
Structural Characterization
Basic Question: What spectroscopic methods are critical for characterizing triazaspiro compounds?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify spirocyclic connectivity and substituent integration (e.g., methoxy group at δ 3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 314.14) .
Advanced Question: How is X-ray crystallography applied to resolve conformational ambiguities?
Answer:
- SHELX software : Refinement of crystal structures to determine bond angles (e.g., spirocyclic ring dihedral angles = 69.89°) and hydrogen bonding networks .
- Crystallization conditions : Slow evaporation from acetonitrile/water mixtures yields diffraction-quality crystals .
Biological Activity and Mechanism
Basic Question: What in vitro assays are used to evaluate antiproliferative activity?
Answer:
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.5–10 µM for colon cancer cells) .
- Protease inhibition : Fluorometric assays quantify inhibition of viral proteases (e.g., SARS-CoV 3CL protease IC₅₀ = 0.39 µM) .
Advanced Question: How do substituents influence structure-activity relationships (SAR)?
Answer:
| Substituent | Effect on Activity | Mechanistic Insight |
|---|---|---|
| Electron-withdrawing (e.g., -Cl) | Reduced potency | Steric hindrance limits target binding |
| Methoxy (-OCH₃) | Enhanced solubility | Improved cellular uptake via lipophilicity |
| Aryl sulfonamide | Increased protease affinity | Hydrogen bonding with catalytic residues |
Analytical and Stability Studies
Basic Question: How is purity assessed for triazaspiro compounds?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 95–98% purity) with UV detection at 254 nm .
- Melting point analysis : Sharp ranges (e.g., 148–150°C) indicate crystalline homogeneity .
Advanced Question: What strategies stabilize labile spirocyclic compounds during storage?
Answer:
- Lyophilization : Freeze-drying under vacuum preserves stability for >12 months at -20°C .
- Light-sensitive packaging : Amber vials prevent photodegradation of enone moieties .
Data Analysis and Contradiction Resolution
Advanced Question: How to reconcile conflicting SAR data from different studies?
Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. CellTiter-Glo) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric/electronic mismatches between substituents and binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
